3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification .
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its bioactivity profile .
Properties
CAS No. |
588719-26-0 |
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Molecular Formula |
C16H11ClN4OS |
Molecular Weight |
342.8g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChI Key |
BTOYXVPPLVBJBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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